(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one
Description
(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one is a fluorinated chromone derivative featuring a dimethylaminomethylene substituent at the C3 position. Chromones (4H-chromen-4-ones) are oxygen-containing heterocycles with a benzopyran-4-one backbone, widely studied for their pharmacological and material science applications.
Notably, this compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or industrial demand .
Properties
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)-6-fluorochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-14(2)6-8-7-16-11-4-3-9(13)5-10(11)12(8)15/h3-6H,7H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFSJEXSJYCNJR-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1COC2=C(C1=O)C=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\COC2=C(C1=O)C=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one typically involves the condensation of 6-fluoro-4H-chromen-4-one with dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to the formation of various substituted chromenones.
Scientific Research Applications
(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of (3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Chromone Derivatives
Key Observations:
Core Structure Variations :
- The target compound retains the classic chromen-4-one backbone, while analogs like 19a and 19b () adopt imidazolidine-dione cores, altering electronic and steric profiles .
- Fluorine is present in both the target compound and 19b , but its position (C6 in chromone vs. C4 in phenyl) affects resonance and dipole moments.
Synthetic Efficiency :
- Yields for the target compound are unreported, but analogs like 3ea (43% yield) and 19b (52.4%) suggest moderate efficiency in related syntheses .
- Multi-component reactions () achieve higher yields (60–85%) but introduce bulky phosphoryl groups, complicating purification .
Functional Group Impact: The dimethylaminomethylene group in the target compound is analogous to the dimethylamino substituents in 19a and 19b, which may enhance solubility or act as electron donors . Phosphoryl-containing derivatives () exhibit distinct reactivity, enabling applications in catalysis or medicinal chemistry .
Fluorinated Chromone Derivatives
Fluorine incorporation is a common strategy to modulate bioactivity and stability:
- 6-Fluoro-3-(3-hydroxy-2-methoxycarbonylpropen-3-yl)-4H-chromen-4-one (): Synthesized via condensation with methyl acrylate, this derivative shares the 6-fluorochromone core but lacks the dimethylamino group, emphasizing the role of fluorine in π-electron withdrawal .
Commercial and Industrial Considerations
The discontinuation of the target compound () contrasts with active research on analogs like 3ea () and phosphoryl derivatives (). Potential reasons include:
- Synthetic Challenges: Low yields or unstable intermediates (e.g., enamine formation in dimethylaminomethylene derivatives).
- Market Demand : Prioritization of compounds with proven biological activity (e.g., phosphoryl chromones in ) .
Biological Activity
(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one is a synthetic compound belonging to the class of chromenones. Its unique structure, featuring a dimethylamino group and a fluorine atom, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the condensation of 6-fluoro-4H-chromen-4-one with dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction often utilizes sodium hydride or potassium carbonate as a base and is conducted in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results that suggest its potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
Research has also explored the compound's anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of specific kinases involved in cell proliferation . The presence of the dimethylamino group is thought to enhance its interaction with cellular targets, leading to increased cytotoxicity against tumor cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzymes involved in metabolic pathways critical for cancer cell survival or activate receptors that promote beneficial cellular responses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (3E)-3-[(Dimethylamino)methylene]-2,3-dihydro-4H-chromen-4-one | Lacks fluorine | Reduced biological activity |
| 6-Fluoro-2,3-dihydro-4H-chromen-4-one | Lacks dimethylamino group | Limited antimicrobial properties |
| (3E)-3-[(Dimethylamino)methylene]-4H-chromen-4-one | Lacks fluorine | Decreased cytotoxicity |
The presence of both the dimethylamino group and the fluorine atom in this compound significantly contributes to its enhanced biological activities compared to similar compounds .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains of bacteria. Results showed a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics .
- Cancer Cell Line Studies : In a series of experiments on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects .
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Acid-catalyzed imine | 75–85 | ≥95% | Ethanol, HCl, reflux |
| Base-mediated | 65–70 | 90% | DCM, triethylamine, RT |
Advanced Question: How can spectroscopic data resolve tautomeric equilibria in this compound?
Methodological Answer:
The compound may exhibit keto-enol tautomerism due to the conjugated enone system. To analyze this:
NMR Spectroscopy :
- ¹H NMR : Look for proton signals near δ 10–12 ppm (enolic -OH) and δ 5–6 ppm (α,β-unsaturated protons). Absence of -OH signals suggests keto dominance .
- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 180–190 ppm. Shifts in C-3 and C-4 positions indicate tautomeric forms .
IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3200 cm⁻¹ (O-H) confirm tautomeric states .
Dynamic NMR (DNMR) : Variable-temperature studies detect slow exchange processes, revealing equilibrium constants .
Basic Question: What are the key considerations in chromatographic purification?
Methodological Answer:
Stationary Phase : Use silica gel (200–300 mesh) for polar impurities.
Mobile Phase : Optimize ethyl acetate/hexane ratios (e.g., 1:3 to 1:1) based on TLC Rf values .
Detection : UV-active chromophores in chromenones allow visualization at 254 nm.
Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>95%) .
Advanced Question: How can computational methods predict the compound’s reactivity in nucleophilic additions?
Methodological Answer:
DFT Calculations :
- Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C-2 and C-4 positions) .
- Calculate Fukui indices to map nucleophilic attack susceptibility.
Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction pathways .
Docking Studies : Predict interactions with biological targets (e.g., kinases) using AutoDock Vina .
Basic Question: How to assess the compound’s stability under various storage conditions?
Methodological Answer:
Accelerated Stability Testing :
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines); check for chromenone ring degradation .
pH Stability : Dissolve in buffers (pH 3–9) and analyze degradation products via LC-MS .
Advanced Question: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .
Metabolic Interference : Test for false positives caused by compound fluorescence in absorbance-based assays .
Target Validation : Use CRISPR/Cas9 knockdowns to confirm specificity for suspected kinases or receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
